3-Methyl-5-nitropyridine-2-carboxylic acid
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Overview
Description
3-Methyl-5-nitropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1211578-56-1 . It has a molecular weight of 182.14 . The IUPAC name for this compound is 3-methyl-5-nitro-2-pyridinecarboxylic acid . It is usually stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The InChI code for 3-Methyl-5-nitropyridine-2-carboxylic acid is 1S/C7H6N2O4/c1-4-2-5 (9 (12)13)3-8-6 (4)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The reaction mechanism for the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
3-Methyl-5-nitropyridine-2-carboxylic acid is a powder that is stored at room temperature . It is soluble in dimethyl sulfoxide .Scientific Research Applications
Synthetic Intermediate in Chemical Synthesis
3-Methyl-5-nitropyridine-2-carboxylic acid serves as a valuable synthetic intermediate in various chemical synthesis processes. Its reactivity allows for the creation of a wide range of chemical compounds, which can be further utilized in different research applications .
Pharmaceutical Research
This compound is used in pharmaceutical research, particularly in the synthesis of drug molecules. Its nitro group and carboxylic acid functionality make it a versatile building block for constructing complex molecular structures .
Material Science
In material science, 3-Methyl-5-nitropyridine-2-carboxylic acid can be used to synthesize new materials with potential applications in electronics or as catalysts .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various substituted pyridines , indicating that they may play a role in the biochemical pathways involving these compounds.
Result of Action
Nitropyridines are known to be involved in the synthesis of various substituted pyridines , suggesting that they may have a role in the cellular processes involving these compounds.
Action Environment
It’s known that nitropyridines can react with n2o5 in an organic solvent to form the n-nitropyridinium ion , suggesting that the reaction environment can influence the compound’s action.
properties
IUPAC Name |
3-methyl-5-nitropyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDGXHPKVXOWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitropyridine-2-carboxylic acid | |
CAS RN |
1211578-56-1 |
Source
|
Record name | 3-methyl-5-nitropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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